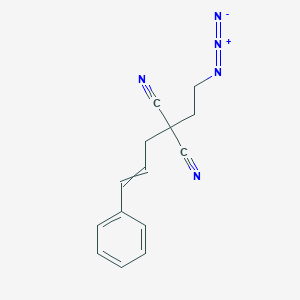
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile is a chemical compound that features both azide and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with sodium azide, followed by the addition of malononitrile. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be explosive under certain conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to amines.
Substitution: The azide group can participate in substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method to form triazoles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Wissenschaftliche Forschungsanwendungen
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the development of new materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile largely depends on the specific reaction it undergoes. For example, in the CuAAC reaction, the azide group reacts with an alkyne to form a triazole ring. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile: Contains both azide and nitrile groups.
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)acetate: Contains an ester group instead of nitrile.
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)amine: Contains an amine group instead of nitrile.
Uniqueness
The presence of both azide and nitrile groups in this compound makes it a versatile compound for various chemical transformations.
Eigenschaften
CAS-Nummer |
649759-80-8 |
|---|---|
Molekularformel |
C14H13N5 |
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
2-(2-azidoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C14H13N5/c15-11-14(12-16,9-10-18-19-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2 |
InChI-Schlüssel |
QUBKZJGNWRSMID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(CCN=[N+]=[N-])(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
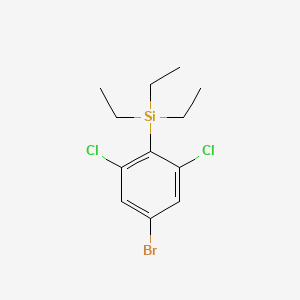
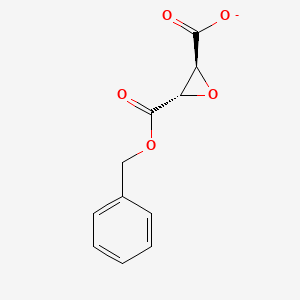
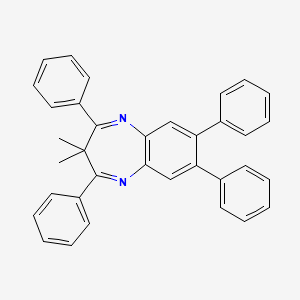
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
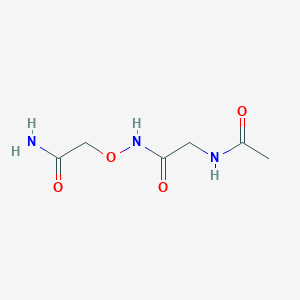
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
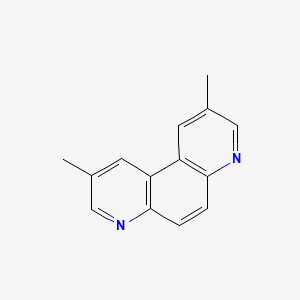



![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)
